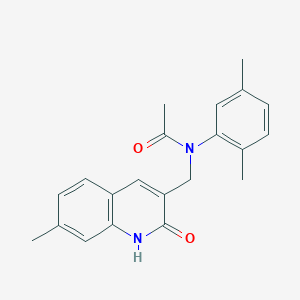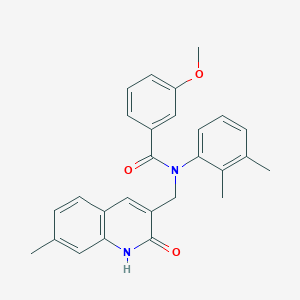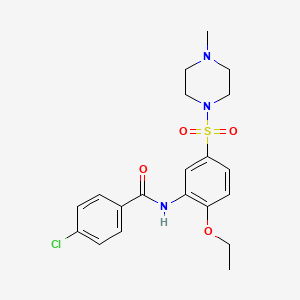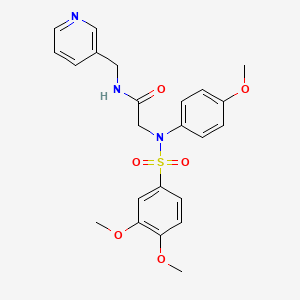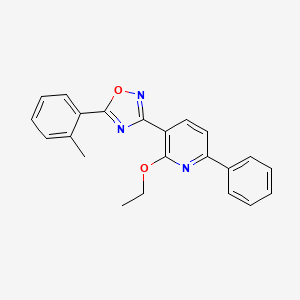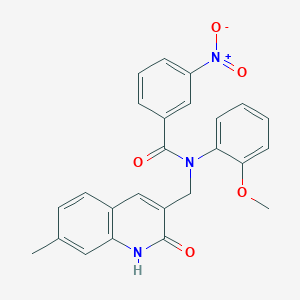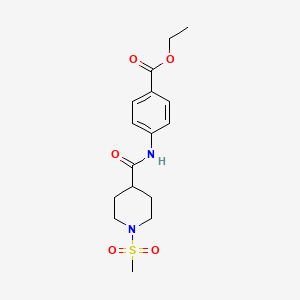
ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, also known as MSV-III, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based molecules and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. One of the primary targets of this compound is the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. Inhibition of this enzyme leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects and can inhibit the activity of certain enzymes involved in inflammation. Furthermore, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is its versatility in different scientific research applications. Its anti-cancer properties make it a potential chemotherapy agent, while its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility, which can make it challenging to work with in laboratory settings.
Orientations Futures
There are several future directions for the research and development of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more soluble forms of this compound could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is ethyl 4-(4-formylpiperidin-1-yl)benzoate, which is then reacted with methylsulfonyl chloride to form ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate). The final step involves the conversion of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate) to this compound through the addition of ammonia and acetic acid.
Applications De Recherche Scientifique
Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the significant areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential chemotherapy agent.
Propriétés
IUPAC Name |
ethyl 4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-4-6-14(7-5-13)17-15(19)12-8-10-18(11-9-12)24(2,21)22/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRGASDKKTPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

